Methyl 2-(((octahydro-8,8-dimethyl-2-naphthyl)methylene)amino)benzoate
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Overview
Description
Methyl 2-(((octahydro-8,8-dimethyl-2-naphthyl)methylene)amino)benzoate is a complex organic compound with the molecular formula C21H28NO2. This compound is characterized by its unique structure, which includes a naphthalene ring system substituted with a methyleneamino group and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((octahydro-8,8-dimethyl-2-naphthyl)methylene)amino)benzoate typically involves the condensation of octahydro-8,8-dimethyl-2-naphthaldehyde with methyl 2-aminobenzoate. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated reaction monitoring can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((octahydro-8,8-dimethyl-2-naphthyl)methylene)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the naphthalene ring or the benzoate ester
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-(((octahydro-8,8-dimethyl-2-naphthyl)methylene)amino)benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a subject of interest in biochemical and pharmacological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(((octahydro-8,8-dimethyl-2-naphthyl)methylene)amino)benzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl octahydro-5,5-dimethyl-2-naphthoate
- Methyl 2-aminobenzoate
- Octahydro-8,8-dimethyl-2-naphthaldehyde
Uniqueness
Methyl 2-(((octahydro-8,8-dimethyl-2-naphthyl)methylene)amino)benzoate is unique due to its specific structural features and the combination of functional groups.
Properties
CAS No. |
94021-92-8 |
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Molecular Formula |
C21H29NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
methyl 2-[(8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalen-2-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C21H29NO2/c1-21(2)12-6-7-16-11-10-15(13-18(16)21)14-22-19-9-5-4-8-17(19)20(23)24-3/h4-5,8-9,14-16,18H,6-7,10-13H2,1-3H3 |
InChI Key |
SJHLAFMMKQEUGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2C1CC(CC2)C=NC3=CC=CC=C3C(=O)OC)C |
Origin of Product |
United States |
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